molecular formula C17H16ClNO B11838095 (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone

(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone

Cat. No.: B11838095
M. Wt: 285.8 g/mol
InChI Key: WKCDZMVHXVXZFK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol This compound features a 4-chlorophenyl group attached to a 3,3-dimethylindolin-1-yl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indoline compounds. These products can have varied applications depending on their chemical structure and properties .

Scientific Research Applications

(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a 4-chlorophenyl group and a 3,3-dimethylindolin-1-yl methanone structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

(4-chlorophenyl)-(3,3-dimethyl-2H-indol-1-yl)methanone

InChI

InChI=1S/C17H16ClNO/c1-17(2)11-19(15-6-4-3-5-14(15)17)16(20)12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3

InChI Key

WKCDZMVHXVXZFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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